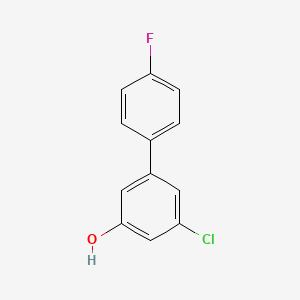

3-Chloro-5-(4-fluorophenyl)phenol

Descripción general

Descripción

3-Chloro-5-(4-fluorophenyl)phenol is an organic compound with the molecular formula C12H8ClFO It is a biphenyl derivative, characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5-(4-fluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phenol group into a quinone derivative.

Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxyl group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated biphenyl compounds .

Aplicaciones Científicas De Investigación

3-Chloro-5-(4-fluorophenyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which 3-Chloro-5-(4-fluorophenyl)phenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-fluorophenol: Similar structure but lacks the biphenyl moiety.

4-Chloro-3-fluorophenol: Another isomer with different substitution pattern.

5-Chloro-2-fluorophenol: Differently substituted phenol with potential variations in reactivity and applications.

Uniqueness

3-Chloro-5-(4-fluorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Actividad Biológica

3-Chloro-5-(4-fluorophenyl)phenol is an aromatic compound notable for its unique structural features, including a hydroxyl group (-OH) and halogen substitutions that contribute to its biological activity. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C12H9ClF

- Molecular Weight : 234.66 g/mol

- Structural Features :

- Chlorine atom at the 3-position

- Para-fluorophenyl group at the 5-position

These structural characteristics enhance the compound's reactivity and influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, although specific mechanisms remain under investigation. This potential makes it a candidate for therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent studies have assessed the anticancer potential of this compound against various cancer cell lines. For example, docking studies have indicated that this compound can effectively bind to tubulin, disrupting microtubule dynamics essential for cell division. In vitro evaluations have shown promising results against several cancer types, suggesting its utility as a lead compound in cancer drug development .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Cytotoxicity : By interfering with cellular processes such as division and signaling, it can induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-fluorophenol | Chlorine at position 3, fluorine at position 4 | Primarily used in dye synthesis |

| 4-Chloro-3-fluorophenol | Chlorine at position 4, fluorine at position 3 | Exhibits different biological activity |

| 2-Chloro-5-fluorophenol | Chlorine at position 2, fluorine at position 5 | Known for higher reactivity |

| 3-Bromo-5-(4-fluorophenyl)phenol | Bromine instead of chlorine | Potentially different antimicrobial properties |

This table highlights how variations in substituent positions affect the compounds' chemical behavior and biological activities.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound exhibited MIC values of approximately 8 µg/mL against certain bacterial strains, comparable to established antibiotics like ciprofloxacin.

- Anticancer Evaluation : In assays against various cancer cell lines, the compound showed significant cytotoxicity with IC50 values ranging from low micromolar concentrations (2.96 to 10.65 μM), indicating strong potential as an anticancer agent .

- In vitro Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to tubulin, suggesting a mechanism similar to known chemotherapeutics that disrupt microtubule formation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-(4-fluorophenyl)phenol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated phenol derivative reacts with a fluorophenyl boronic acid. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Temperature control : Reactions typically proceed at 80–100°C under inert atmosphere to minimize dehalogenation side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product.

- Purity validation : LC-MS or NMR (¹H/¹³C) to confirm absence of unreacted boronic acid or dechlorinated byproducts .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Challenges include managing disorder in the fluorophenyl group .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.5 ppm; hydroxyl proton (broad singlet, δ ~5.2 ppm) .

- FT-IR : O-H stretch (~3200 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1220 cm⁻¹) vibrations confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 main protease) by aligning the chloro-fluorophenyl moiety in hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with inhibitory activity. Chlorine’s electron-withdrawing nature enhances binding affinity in enzyme assays .

- Data contradiction analysis : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for validation .

Q. What strategies resolve crystallographic disorder in this compound derivatives during structure refinement?

- Methodological Answer :

- Disorder modeling : In SHELXL, split occupancy refinement for overlapping fluorophenyl conformers. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .

- Validation tools : Use PLATON to check for missed symmetry or twinning. For high thermal motion, employ anisotropic displacement parameters .

- Case example : A pyrazoline derivative exhibited two fluorophenyl orientations; refining with 50:50 occupancy yielded R-factor < 0.05 .

Q. How does the chloro-fluorophenyl motif influence toxicity profiles in biological systems?

- Methodological Answer :

- In vitro assays : Assess cytotoxicity (MTT assay) in HEK-293 cells. Chlorophenols generally show higher toxicity (LD₅₀ ~50 µM) due to mitochondrial membrane disruption .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS detection. Fluorine reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

- Contradiction note : While chlorine increases lipophilicity (logP ~2.8), fluorine’s electronegativity may paradoxically reduce membrane permeability in some cell lines .

Propiedades

IUPAC Name |

3-chloro-5-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKGDXUDFWBDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685844 | |

| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-12-4 | |

| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.